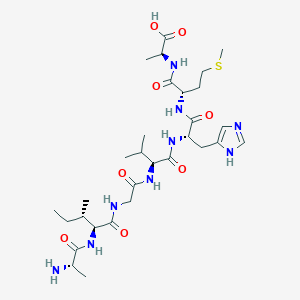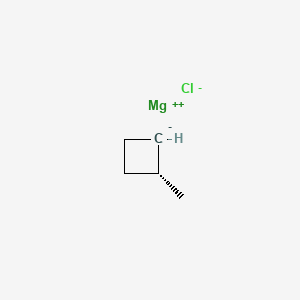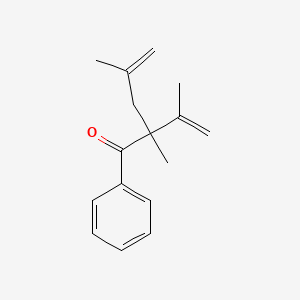
Tributyl(1-iodo-3-methoxyprop-1-en-1-yl)stannanato(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(1-iodo-3-methoxyprop-1-en-1-yl)stannanato(3-): is an organotin compound that features a stannane core bonded to a 1-iodo-3-methoxyprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tributyl(1-iodo-3-methoxyprop-1-en-1-yl)stannanato(3-) typically involves the reaction of tributylstannane with 1-iodo-3-methoxyprop-1-en-1-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction is often catalyzed by palladium or copper catalysts to facilitate the formation of the stannane bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Tributyl(1-iodo-3-methoxyprop-1-en-1-yl)stannanato(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiourea are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted stannane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tributyl(1-iodo-3-methoxyprop-1-en-1-yl)stannanato(3-) is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds that are used as catalysts in various chemical reactions.
Biology: In biological research, this compound is studied for its potential use in the development of organotin-based drugs. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug design and development.
Medicine: The compound’s potential medicinal applications include its use as an anticancer agent. Organotin compounds have shown promise in inhibiting the growth of cancer cells, and Tributyl(1-iodo-3-methoxyprop-1-en-1-yl)stannanato(3-) is being investigated for similar properties.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its ability to form strong bonds with other elements makes it valuable in creating durable and stable materials.
Mechanism of Action
The mechanism of action of Tributyl(1-iodo-3-methoxyprop-1-en-1-yl)stannanato(3-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic processes.
Comparison with Similar Compounds
Tributylpropynylstannane: Another organotin compound with a similar structure but different functional groups.
Tributyl(3-methoxyprop-1-en-2-yl)stannane: Similar in structure but with variations in the positioning of functional groups.
Uniqueness: Tributyl(1-iodo-3-methoxyprop-1-en-1-yl)stannanato(3-) is unique due to the presence of the iodine atom and the methoxy group, which confer specific reactivity and properties. This makes it distinct from other organotin compounds and valuable for specialized applications in research and industry.
Properties
CAS No. |
680194-03-0 |
|---|---|
Molecular Formula |
C16H33IOSn |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
tributyl-(1-iodo-3-methoxyprop-1-enyl)stannane |
InChI |
InChI=1S/C4H6IO.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h2H,4H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
BVANXGULFKJDFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCOC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
silane](/img/structure/B12526432.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)


![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)

![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)




![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
